molecular formula C12H10N2O3 B5122615 N-(3-carbamoylphenyl)furan-2-carboxamide

N-(3-carbamoylphenyl)furan-2-carboxamide

Cat. No.: B5122615
M. Wt: 230.22 g/mol
InChI Key: LAHKQTJHIWPUKX-UHFFFAOYSA-N
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Description

N-(3-Carbamoylphenyl)furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and rational drug design, incorporating a furan-carboxamide scaffold. This scaffold is recognized as a privileged structure in the development of novel bioactive molecules . The furan ring is an electron-rich heterocycle that can engage in hydrogen bonding with various biological enzymes, making it a valuable moiety for modifying protein-based molecules and optimizing the pharmacokinetic properties of lead compounds . Compounds based on the furan-carboxamide structure have demonstrated significant potential in scientific research, particularly in the areas of anti-cancer and anti-microbial agent development . For instance, structurally related carbamothioyl-furan-2-carboxamide derivatives have shown promising activity against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The incorporation of the furan ring into drug molecules is a established strategy to enhance therapeutic efficacy, selectivity, and multi-target activity through molecular hybridization . This product is intended for research purposes as a building block or intermediate in the synthesis and biological evaluation of new chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-carbamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11(15)8-3-1-4-9(7-8)14-12(16)10-5-2-6-17-10/h1-7H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHKQTJHIWPUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-carbamoylphenyl)furan-2-carboxamide involves its interaction with molecular targets such as bacterial enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of essential cellular processes in bacteria. This inhibition is facilitated by the binding of the compound to the active site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Furan-2-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on the substituents attached to the phenyl ring. Key analogs and their characteristics are summarized below:

Compound Name Substituent Yield (%) Melting Point (°C) Key Properties/Activities Evidence ID
N-(4-Carbamoylphenyl)furan-2-carboxamide 4-CONH₂ 70 >300 (decomp.) Synthesized via amide coupling
N-(4-Bromophenyl)furan-2-carboxamide 4-Br - - Suzuki-Miyaura cross-coupling precursor; antibacterial activity against drug-resistant pathogens
N-(3-Chloro-4-methylphenyl)furan-2-carboxamide 3-Cl, 4-CH₃ - - Molecular formula: C₁₂H₁₀ClNO₂
N-(3-Acetylphenyl)furan-2-carboxamide 3-COCH₃ - - Collision cross-section analyzed computationally
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide 5-NO₂, 3-CF₃ - - High purity monomer for polymer synthesis

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) increase melting points due to enhanced intermolecular dipole interactions. For example, 5-nitro-substituted derivatives exhibit melting points >250°C .
  • Steric Effects : Bulky substituents (e.g., 3-CF₃ in ) may reduce solubility but improve thermal stability.
  • Biological Activity: N-(4-Bromophenyl)furan-2-carboxamide derivatives show efficacy against multidrug-resistant bacteria like A. baumannii and MRSA .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Carboxamide derivatives exhibit characteristic C=O stretches near 1650–1680 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ . Nitro groups (e.g., in ) show strong absorptions at 1520–1350 cm⁻¹ .
  • NMR Data : The furan ring protons resonate at δ 6.5–7.5 ppm, while aromatic protons in the phenyl ring appear at δ 7.0–8.0 ppm. Carbamoyl protons are typically observed as broad singlets near δ 6.5–7.0 ppm .

Q & A

Q. What experimental designs elucidate the compound’s mechanism in modulating immune pathways?

  • Methodological Answer : Conduct RNA-seq on treated immune cells (e.g., macrophages) to identify differentially expressed genes (e.g., IFN-γ, STING). Validate via Western blot (phosphorylation status of IRF3/STAT1) and knockout models (e.g., STING⁻/⁻ mice) .

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